molecular formula C15H12FN3OS B2588537 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895010-49-8

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2588537
CAS No.: 895010-49-8
M. Wt: 301.34
InChI Key: BUKJSQBDNJXQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 895010-49-8) is a synthetic small molecule with a molecular formula of C15H12FN3OS and a molecular weight of 301.34 g/mol . This compound is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . Specifically, the 4-fluorobenzo[d]thiazole moiety is a key structural feature found in compounds investigated for their potential to inhibit critical biological targets, such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in oncology, particularly for aggressive cancers like triple-negative breast cancer, making novel inhibitors a significant area of research . Furthermore, benzothiazole derivatives have demonstrated potent in vitro activity against a range of human cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia, and have shown promise in reducing tumor growth in vivo . The integration of a pyridin-3-ylmethyl group into the structure may enhance binding interactions with enzymatic targets, as similar structural motifs are present in known kinase inhibitors . Researchers can explore this compound as a potential lead molecule or chemical probe in oncology and drug discovery programs, particularly those focused on kinase signaling pathways. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10(20)19(9-11-4-3-7-17-8-11)15-18-14-12(16)5-2-6-13(14)21-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKJSQBDNJXQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core : The compound is synthesized starting from 2-aminothiophenol and 4-fluorobenzoic acid, leading to the formation of the benzothiazole structure.
  • Amidation : The benzothiazole derivative is then coupled with 3-pyridinemethanamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial and fungal strains, indicating a potential for development as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific molecular targets include enzymes involved in cell proliferation pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of cyclooxygenase (COX)

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), reducing inflammatory responses and potentially alleviating pain.
  • Apoptosis Induction : It activates caspases and other apoptotic proteins, leading to programmed cell death in cancer cells.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Study on Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with other benzothiazolyl acetamides and pyridine derivatives. Key comparisons include:

Compound Name Substituents (Benzothiazole/Pyridine) Yield (%) Melting Point (°C) LCMS (m/z) LogP (Calculated)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide 4-F, pyridin-3-ylmethyl ~3.2 (estimated)
GB30 () 4-F, thiazolidinedione 68 272–274 412.0 ~2.8
GB33 () 6-F, 4-Cl-benzylidene 65 290–292 445.9 ~3.5
3a () 6-Cl, 4-phenylpiperazine 86.4 225–226 ~3.0
2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide () 4-pyridin-3-yl, 4-methoxyphenyl ~2.5

Key Observations :

  • Fluorine vs. However, chlorine increases lipophilicity (higher logP), enhancing membrane permeability .
  • Pyridine Positioning : The pyridin-3-ylmethyl group in the target compound may offer greater conformational flexibility than the rigid pyridin-3-yl-thiazole in , affecting binding kinetics .

Key Observations :

  • Halogen Effects : Fluorine (as in GB30) and chlorine (GB33) improve antimicrobial activity by enhancing membrane penetration. Electron-withdrawing groups (e.g., –F, –Cl) increase reactivity with microbial enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving substitution, reduction, and condensation reactions. For example, a related benzothiazole-acetamide derivative (compound 20 in ) was synthesized using acetic anhydride and DMAP in dichloromethane, achieving a 98% yield. Key steps include optimizing solvent choice (e.g., CH2_2Cl2_2), stoichiometric ratios of reagents (e.g., acetic anhydride in excess), and purification via flash chromatography (EtOAc/hexane gradients). Reaction monitoring with TLC and IR spectroscopy ensures intermediate purity .
  • Data Contradiction Note : While describes substitution reactions under alkaline conditions for similar intermediates, the target compound’s synthesis ( ) uses milder, non-alkaline conditions, suggesting pH sensitivity in benzothiazole functionalization.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : A combination of IR spectroscopy (to confirm carbonyl stretches at ~1663 cm1^{-1}), 1^1H/13^{13}C NMR (to resolve pyridinyl and fluorobenzo[d]thiazol protons), and HPLC (with RT ~3–5 minutes and >95% purity) is critical. For example, compound GB30 ( ), a structural analog, was validated via LCMS (m/z 412.0) and elemental analysis. Melting point determination (e.g., 272–274°C for GB30) further confirms crystallinity and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound against kinase targets?

  • Methodological Answer : SAR strategies should focus on modifying substituents on the benzo[d]thiazol and pyridinyl moieties. highlights that substituting the thiazole ring with a 5-pyridinyl group enhances adenosine A3 receptor binding. For kinase targets (e.g., Aurora kinases, ), introduce electron-withdrawing groups (e.g., -F) to improve ligand-receptor π-stacking. Computational docking (e.g., AutoDock Vina) can predict binding poses, while mutagenesis assays ( ) validate critical residues (e.g., His344 in orexin receptors) for selectivity .
  • Data Contradiction Note : shows that trifluoromethyl (-CF3_3) substituents on benzothiazoles enhance CK1 inhibition, but fluorine at the 4-position (as in the target compound) may prioritize solubility over potency.

Q. What in vitro assays are suitable for evaluating this compound’s anticancer activity, and how do results correlate with structural features?

  • Methodological Answer : Use cell viability assays (MTT or ATP-luminescence) on colon cancer lines (e.g., HCT116) with IC50_{50} determination. Compare with CK1 inhibitors ( ), where IC50_{50} values <1 µM indicate efficacy. Flow cytometry can assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase). Structural analogs like GB30 ( ) showed potent HDAC4 inhibition, suggesting epigenetic mechanisms for anticancer activity .

Q. How can molecular docking and dynamics simulations elucidate binding interactions with histone deacetylases (HDACs) or orexin receptors?

  • Methodological Answer : Dock the compound into HDAC4 (PDB: 4CBT) or orexin receptors (OX1/OX2, ) using Glide SP/XP . Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and catalytic Zn2+^{2+} in HDAC4.
  • Hydrophobic contacts between the fluorobenzo[d]thiazol ring and OX2 residues (e.g., Trp206, Phe219).
  • MD simulations (NAMD/GROMACS) over 100 ns can assess stability of binding poses. Mutagenesis data ( ) show that Tyr317A6.48 in OX2 abolishes ligand binding, guiding residue prioritization in simulations .

Methodological Considerations Table

Aspect Key Parameters Relevant Evidence
Synthesis Yield Solvent (CH2_2Cl2_2), catalyst (DMAP), purification (EtOAc/hexane gradients)
Kinase Inhibition IC50_{50} <1 µM, -CF3_3/electron-withdrawing substituents
HDAC4 Binding Zn2+^{2+} coordination, thiazolidinedione warhead
Receptor Selectivity Mutagenesis (e.g., His344A7.39), π-stacking with aromatic residues

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.